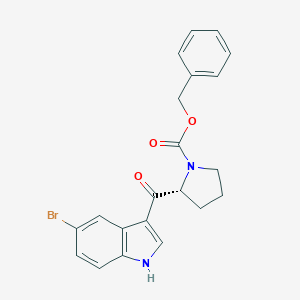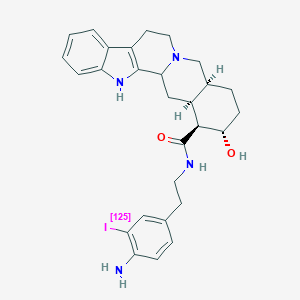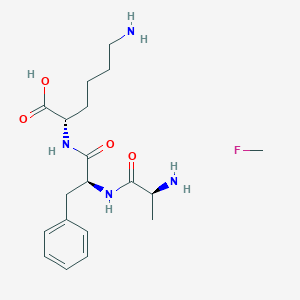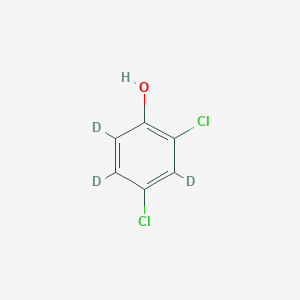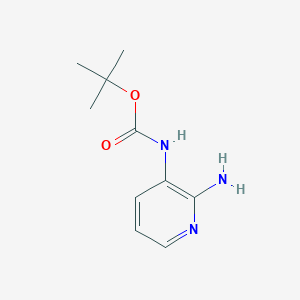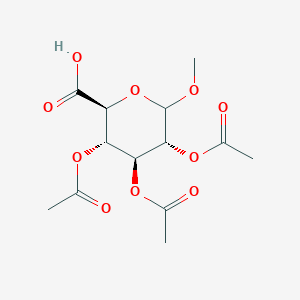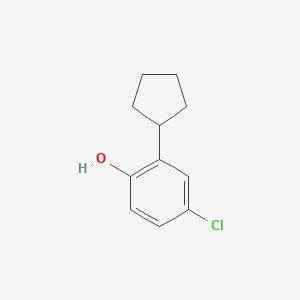
4-Chloro-2-cyclopentylphenol
Descripción general
Descripción
4-Chloro-2-cyclopentylphenol is an organic compound with the molecular formula C11H13ClO. It is a chlorinated phenol derivative, characterized by the presence of a chlorine atom at the fourth position and a cyclopentyl group at the second position on the phenol ring. This compound is known for its antimicrobial properties and has been used in various industrial applications .
Mecanismo De Acción
Target of Action
It is known that chlorophenols, a group to which this compound belongs, often target key enzymes and proteins in bacterial cells .
Mode of Action
Chlorophenols typically interact with their targets by forming hydrogen bonds and hydrophobic interactions, disrupting normal cellular functions .
Biochemical Pathways
It’s known that chlorophenols can interfere with several bacterial metabolic pathways, leading to cell death .
Pharmacokinetics
It can be analyzed using a reverse phase (rp) hplc method, which suggests it may be absorbed and distributed in the body to some extent .
Result of Action
Chlorophenols are known to be toxic to bacterial cells, leading to cell death .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-Chloro-2-cyclopentylphenol. For instance, its antimicrobial activity may be affected by the presence of other substances or changes in pH . .
Análisis Bioquímico
Biochemical Properties
4-Chloro-2-cyclopentylphenol plays a significant role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes involved in oxidative stress responses, such as catalase and superoxide dismutase . These interactions are primarily inhibitory, leading to a reduction in the activity of these enzymes. Additionally, this compound has been shown to bind to proteins involved in cell signaling pathways, affecting their function and leading to altered cellular responses .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It has been found to influence cell function by disrupting cell signaling pathways, altering gene expression, and affecting cellular metabolism . For instance, this compound can inhibit the activation of certain transcription factors, leading to changes in the expression of genes involved in cell proliferation and apoptosis . Moreover, it can interfere with cellular metabolism by inhibiting key metabolic enzymes, resulting in reduced ATP production and altered metabolic flux .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, such as enzymes and receptors, leading to their inhibition or activation . For example, it can inhibit the activity of cytochrome P450 enzymes, which are crucial for the metabolism of many endogenous and exogenous compounds . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
The effects of this compound over time in laboratory settings have been studied extensively. It has been observed that the compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to light and heat can lead to its degradation, resulting in the formation of byproducts that may have different biological activities . Long-term studies have shown that this compound can have persistent effects on cellular function, including sustained inhibition of enzyme activity and prolonged alterations in gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been found to have minimal toxic effects, with only slight alterations in enzyme activity and gene expression . At higher doses, this compound can cause significant toxicity, including liver and kidney damage, as well as adverse effects on the nervous system . Threshold effects have been observed, with a clear dose-response relationship indicating increased toxicity at higher doses .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism . It is primarily metabolized by cytochrome P450 enzymes, which catalyze its oxidation to form hydroxylated metabolites . These metabolites can then undergo further conjugation reactions, such as glucuronidation and sulfation, to form more water-soluble compounds that can be excreted from the body . The metabolic pathways of this compound also involve interactions with other enzymes, such as glutathione S-transferases, which play a role in detoxification .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins . It has been found to interact with membrane transporters, such as ATP-binding cassette (ABC) transporters, which facilitate its efflux from cells . Additionally, this compound can bind to plasma proteins, such as albumin, which helps in its distribution throughout the body . The compound’s localization and accumulation within specific tissues are influenced by its interactions with these transporters and binding proteins .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. It has been observed to localize primarily in the cytoplasm, where it interacts with various enzymes and proteins . Additionally, this compound can be targeted to specific cellular compartments, such as the mitochondria and endoplasmic reticulum, through post-translational modifications and targeting signals . These localizations are essential for its role in modulating cellular processes and exerting its biochemical effects .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
4-Chloro-2-cyclopentylphenol can be synthesized by reacting 4-chlorophenol with cyclopentene in the presence of concentrated sulfuric acid. The reaction typically involves shaking the reactants together, resulting in the formation of this compound along with a byproduct, 2,6-dicyclopentyl-4-chlorophenol .
Industrial Production Methods
The industrial production of this compound follows a similar synthetic route as described above. The process involves large-scale mixing of 4-chlorophenol and cyclopentene in concentrated sulfuric acid under controlled conditions to ensure high yield and purity of the desired product .
Análisis De Reacciones Químicas
Types of Reactions
4-Chloro-2-cyclopentylphenol undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles under appropriate conditions.
Oxidation Reactions: The phenolic group can be oxidized to form quinones or other oxidized derivatives.
Reduction Reactions: The compound can undergo reduction reactions, particularly at the phenolic group.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as sodium hydroxide or potassium hydroxide.
Oxidation Reactions: Reagents like potassium permanganate or hydrogen peroxide are typically used.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed
Substitution Reactions: Products include various substituted phenols depending on the nucleophile used.
Oxidation Reactions: Products include quinones and other oxidized phenolic compounds.
Reduction Reactions: Products include reduced phenolic derivatives.
Aplicaciones Científicas De Investigación
4-Chloro-2-cyclopentylphenol has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its antimicrobial properties and potential use in disinfectants.
Medicine: Investigated for its potential therapeutic effects due to its antimicrobial activity.
Industry: Utilized in the formulation of antimicrobial agents and preservatives
Comparación Con Compuestos Similares
Similar Compounds
4-Chlorophenol: Lacks the cyclopentyl group, making it less hydrophobic and potentially less effective as an antimicrobial agent.
2-Cyclopentylphenol: Lacks the chlorine atom, which may reduce its reactivity in certain chemical reactions.
2,6-Dicyclopentyl-4-chlorophenol: Contains an additional cyclopentyl group, which may alter its physical and chemical properties
Uniqueness
4-Chloro-2-cyclopentylphenol is unique due to the presence of both a chlorine atom and a cyclopentyl group on the phenol ring. This combination enhances its antimicrobial properties and makes it a valuable compound in various industrial and research applications .
Propiedades
IUPAC Name |
4-chloro-2-cyclopentylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClO/c12-9-5-6-11(13)10(7-9)8-3-1-2-4-8/h5-8,13H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZUKCYHMVDGDBK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C2=C(C=CC(=C2)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1041506 | |
| Record name | 4-Chloro-2-cyclopentylphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1041506 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13347-42-7 | |
| Record name | 2-Cyclopentyl-4-chlorophenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13347-42-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-chloro-2-cyclopentylphenol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013347427 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phenol, 4-chloro-2-cyclopentyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 4-Chloro-2-cyclopentylphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1041506 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-chloro-2-cyclopentylphenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.073 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DOWICIDE 9 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G68IT3QHT8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 4-Chloro-2-cyclopentylphenol (CPP) selectively inhibit the growth of Shigella in mixed cultures with Escherichia coli?
A1: CPP itself doesn't directly inhibit Shigella growth. Instead, its selective toxicity arises from its unique mechanism of action. A synthetic compound, 4-chloro-2-cyclopentylphenyl β-D-galactopyranoside, is added to the culture medium. E. coli, possessing β-galactosidase, cleaves this compound, releasing CPP as the aglycone moiety [, ]. While both E. coli and Shigella are susceptible to CPP, the concentration released by E. coli (up to 2.8 x 10-4 M) exceeds the minimum inhibitory concentration for Shigella but remains below the lethal dose for E. coli []. This difference in susceptibility allows for the selective enrichment of Shigella in mixed cultures.
Q2: Are there differences in the effectiveness of this selective enrichment strategy among different Shigella species?
A2: Research indicates varying degrees of enrichment success among Shigella species using this method. S. sonnei and S. flexneri show significant enrichment, while S. dysenteriae and S. boydii exhibit less pronounced enrichment []. The reasons behind this variation remain to be fully elucidated and could involve differences in CPP susceptibility or metabolic interactions between the species and E. coli in the mixed culture.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


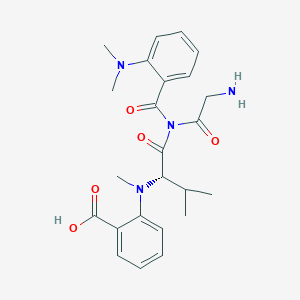
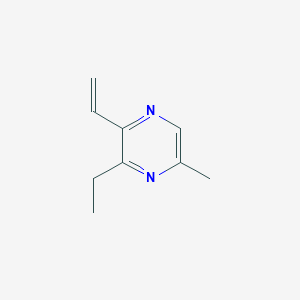
![(Z)-But-2-enedioic acid;N-[4-(2-fluorobenzoyl)-2,5-dimethylpyrazol-3-yl]-2-[3-(2-methylpiperidin-1-yl)propylamino]acetamide](/img/structure/B18918.png)
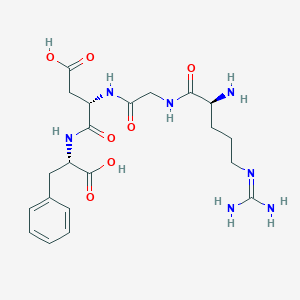
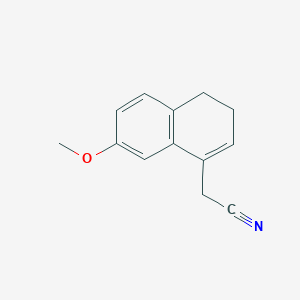
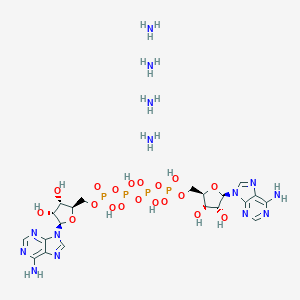
![4-Chloro-7-fluoropyrrolo[1,2-a]quinoxaline](/img/structure/B18933.png)
